Mucronulatol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

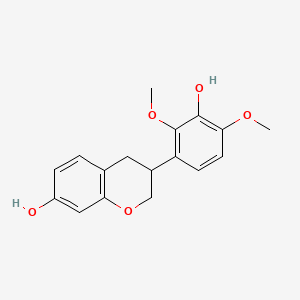

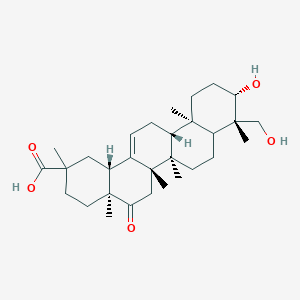

Mucronulatol is a naturally occurring flavonoid compound, primarily found in certain plant species such as those in the Lamiaceae family. It is known for its yellow crystalline solid form and has been studied for its antioxidant and anti-inflammatory properties . The chemical formula of this compound is C({17})H({18})O(_{5}), and it has a molecular weight of 302.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mucronulatol can be synthesized through various chemical reactions involving the condensation of appropriate phenolic compounds. One common synthetic route involves the use of 3,4-dihydroxybenzaldehyde and 2,4-dimethoxyphenol under acidic conditions to form the flavonoid structure. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources rich in flavonoids. Plants from the Lamiaceae family, such as certain species of lavender, are commonly used. The extraction process includes solvent extraction, followed by purification steps such as crystallization and chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Mucronulatol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Mucronulatol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study flavonoid chemistry and reaction mechanisms.

Biology: this compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.

Industry: It is used in the formulation of health supplements and cosmetic products due to its beneficial properties.

Mechanism of Action

Mucronulatol exerts its effects primarily through its interaction with cellular antioxidant pathways. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory processes, reducing inflammation at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Quercetin: Another flavonoid with strong antioxidant properties.

Kaempferol: Known for its anti-inflammatory and anticancer activities.

Luteolin: Exhibits both antioxidant and anti-inflammatory effects.

Uniqueness

Mucronulatol is unique due to its specific structural features, such as the presence of methoxy groups on the aromatic ring, which can influence its biological activity and solubility. Compared to other flavonoids, this compound has shown distinct antimicrobial properties against a range of bacterial strains .

Properties

CAS No. |

57128-11-7 |

|---|---|

Molecular Formula |

C17H18O5 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1 |

InChI Key |

NUNFZNIXYWTZMW-NSHDSACASA-N |

SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC)O |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O |

melting_point |

147-149°C |

physical_description |

Solid |

Synonyms |

3',7-dihydroxy-2',4'-dimethoxyisoflavan mucronulatol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-ethylphenyl)sulfamoyl]-N-(2-furanylmethyl)-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B1229542.png)

![2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1229544.png)

![5-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1229548.png)

![1-[2-(Trifluoromethyl)phenyl]sulfonyl-4-piperidinecarboxylic acid [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229551.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B1229557.png)

![7-(2-Ethyl-1-piperidinyl)-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1229561.png)

![4-[(1,2-Dimethyl-5-indolyl)methylamino]-4-oxobutanoic acid](/img/structure/B1229564.png)